Sameridine

Vue d'ensemble

Description

La Saméridine est un dérivé de la 4-phényl pipéridine apparenté au médicament analgésique opioïde péthidine (mépéridine). Elle présente un profil pharmacologique inhabituel, agissant à la fois comme un anesthésique local et un agoniste partiel des μ-opioïdes . La Saméridine est actuellement en cours de développement pour une utilisation en anesthésie chirurgicale, principalement administrée par perfusion intrathécale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Saméridine implique la polymérisation de monomères fonctionnels en présence de molécules d’empreinte, qui sont ensuite éliminées pour laisser des sites « mémoire » ayant une affinité pour l’espèce d’empreinte originale .

Méthodes de production industrielle : La production industrielle de la Saméridine implique généralement une extraction en phase solide à l’aide de polymères à empreinte moléculaire. Cette méthode permet la préconcentration de la Saméridine à partir de volumes d’échantillons plus importants, améliorant la sensibilité et la spécificité de l’analyse chromatographique .

Analyse Des Réactions Chimiques

Types de réactions : La Saméridine subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de la Recherche Scientifique

La Saméridine a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pharmacological Profile

Sameridine is characterized by its ability to provide analgesia while minimizing respiratory depression, a common side effect associated with traditional opioids. This makes it particularly useful in settings where respiratory function is critical, such as during surgeries.

Surgical Anesthesia

Clinical Trials and Efficacy

This compound is primarily under development for use in surgical anesthesia . A notable study compared the efficacy of this compound with lidocaine for spinal anesthesia during inguinal hernia repair. The study involved 140 healthy male patients and tested three doses of isobaric this compound (15 mg, 20 mg, and 23 mg) against 100 mg of hyperbaric lidocaine. Key findings included:

- Anesthetic Efficacy : All doses of this compound provided spinal anesthesia comparable to lidocaine, although with a longer time to peak block height.

- Postoperative Analgesia : Patients receiving this compound reported lower requests for morphine and other analgesics in the first four hours post-injection compared to those receiving lidocaine .

Comparative Data Table

| Parameter | This compound (15 mg) | This compound (20 mg) | This compound (23 mg) | Lidocaine (100 mg) |

|---|---|---|---|---|

| Peak Block Height Time | Longer | Similar | Similar | Shorter |

| Duration of Blockade | Shorter | Similar | Similar | Shorter |

| Postoperative Analgesic Request | Lower | Lower | Lower | Higher |

Metabolism and Pharmacokinetics

Research has indicated that this compound undergoes specific metabolic pathways, which have been studied using reversed-phase high-performance liquid chromatography (HPLC). Understanding these pathways is crucial for determining its safety profile and potential interactions with other drugs .

Future Applications

Given its unique properties, further research into this compound could expand its applications beyond surgical anesthesia. Potential areas include:

- Chronic Pain Management : Due to its analgesic effects without significant respiratory depression.

- Pediatric Anesthesia : Where minimizing respiratory risks is particularly important.

- Veterinary Medicine : As a safer alternative for anesthetic practices in animals.

Mécanisme D'action

La Saméridine exerce ses effets par un double mécanisme d’action :

Anesthésique local : Bloque les canaux sodiques dans les cellules nerveuses, empêchant la transmission des signaux de douleur.

Agoniste partiel des μ-opioïdes : Se lie aux récepteurs μ-opioïdes dans le système nerveux central, produisant des effets analgésiques sans dépression respiratoire significative.

Composés Similaires :

Péthidine (Mépéridine) : Un analgésique opioïde avec une structure chimique similaire mais un profil pharmacologique différent.

Lidocaïne : Un anesthésique local avec des propriétés anesthésiques locales similaires mais aucune activité opioïde.

Morphine : Un agoniste des μ-opioïdes avec des effets analgésiques plus puissants mais un risque plus élevé de dépression respiratoire.

Unicité de la Saméridine : La combinaison unique d’anesthésique local et d’agoniste partiel des μ-opioïdes de la Saméridine en fait un candidat prometteur pour l’anesthésie chirurgicale. Sa dépression respiratoire réduite par rapport aux opioïdes traditionnels comme la morphine offre des avantages de sécurité potentiels .

Comparaison Avec Des Composés Similaires

Pethidine (Meperidine): An opioid analgesic with similar chemical structure but different pharmacological profile.

Lidocaine: A local anesthetic with similar local anesthetic properties but no opioid activity.

Morphine: A μ-opioid agonist with stronger analgesic effects but higher risk of respiratory depression.

Uniqueness of Sameridine: this compound’s unique combination of local anesthetic and μ-opioid partial agonist properties makes it a promising candidate for surgical anesthesia. Its reduced respiratory depression compared to traditional opioids like morphine offers potential safety advantages .

Activité Biologique

Sameridine, a 4-phenylpiperidine derivative, exhibits a unique pharmacological profile as both a local anesthetic and a μ-opioid partial agonist. This compound is currently under development for use in surgical anesthesia, particularly through intrathecal infusion. Its biological activity encompasses various effects on pain management and anesthesia, with notable implications for respiratory function and analgesic efficacy.

Chemical Profile

- Chemical Formula : C21H34N2O

- Molar Mass : 330.516 g·mol

- CAS Number : [Not specified in sources]

Pharmacological Properties

This compound's dual action allows it to serve as an effective local anesthetic while minimizing respiratory depression, a common side effect associated with traditional opioids. Research indicates that it produces no respiratory depression at low doses and significantly less at higher doses compared to morphine .

Key Findings on Biological Activity

- Anesthetic Efficacy :

- Respiratory Effects :

- Analgesic Properties :

Comparative Analysis

The following table summarizes the comparative effects of this compound with traditional opioids like morphine and lidocaine:

| Property | This compound | Morphine | Lidocaine |

|---|---|---|---|

| Type | Local anesthetic & μ-opioid partial agonist | Full μ-opioid agonist | Local anesthetic |

| Respiratory Depression | Minimal at low doses | Significant | None |

| Onset of Action | Moderate | Rapid | Rapid |

| Duration of Action | Moderate | Long | Short |

| Clinical Applications | Surgical anesthesia | Pain management | Local anesthesia |

Case Studies

Several clinical studies have evaluated the safety and efficacy of this compound in various surgical contexts:

- Spinal Anesthesia Study :

- Ventilatory Response Analysis :

Propriétés

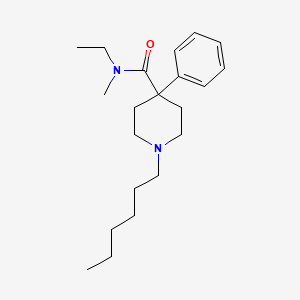

IUPAC Name |

N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19/h8-10,12-13H,4-7,11,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUGCGYWNSRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162367 | |

| Record name | Sameridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143257-97-0 | |

| Record name | Sameridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sameridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sameridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQP2Y50Y6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.